molecular formula C11H15F3N2 B8516078 N1-sec-butyl-4-trifluoromethylbenzene-1,2-diamine

N1-sec-butyl-4-trifluoromethylbenzene-1,2-diamine

Cat. No. B8516078
M. Wt: 232.25 g/mol
InChI Key: ANYPRPGEMALEDF-UHFFFAOYSA-N
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Patent
US08461181B2

Procedure details

A mixture of 1.16 g of N-(sec-butyl)-2-nitro-4-trifluoromethylaniline, 9 ml of ethanol and 0.12 g of 5% palladium charcoal was stirred for 5.5 hours at room temperature under a hydrogen atmosphere of about 1 atm. The reaction mixture was filtrated through Celite (registered trademark), and the filtrate was concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 0.76 g of N1-sec-butyl-4-trifluoromethylbenzene-1,2-diamine.
Name
N-(sec-butyl)-2-nitro-4-trifluoromethylaniline
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][C:7]=1[N+:16]([O-])=O)([CH2:3][CH3:4])[CH3:2]>[Pd].C(O)C>[CH:1]([NH:5][C:6]1[C:7]([NH2:16])=[CH:8][C:9]([C:12]([F:14])([F:15])[F:13])=[CH:10][CH:11]=1)([CH2:3][CH3:4])[CH3:2]

Inputs

Step One
Name
N-(sec-butyl)-2-nitro-4-trifluoromethylaniline
Quantity
1.16 g
Type
reactant
Smiles
C(C)(CC)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
0.12 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 5.5 hours at room temperature under a hydrogen atmosphere of about 1 atm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated through Celite (registered trademark)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
C(C)(CC)NC=1C(=CC(=CC1)C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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